molecular formula C18H26N6O B2864022 N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide CAS No. 1333779-56-8

N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide

Cat. No. B2864022
CAS RN: 1333779-56-8
M. Wt: 342.447
InChI Key: HUXWGGXURKTNIR-UHFFFAOYSA-N
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Description

The compound “N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide” is a complex organic molecule. It contains a cyclopentyl group (a five-membered carbon ring), a pyridazinyl group (a six-membered ring with two nitrogen atoms), and a piperidinyl group (a six-membered ring with one nitrogen atom). The presence of these groups could potentially give this compound a variety of interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of the cyclopentyl, pyridazinyl, and piperidinyl rings. These rings could potentially allow for interesting interactions with other molecules, such as through pi-stacking or hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on the specific arrangement of its atoms and the presence of the cyclopentyl, pyridazinyl, and piperidinyl rings. For example, it might have a relatively high boiling point and melting point due to the presence of these rings. It might also be soluble in organic solvents due to the presence of the amine and amide groups .

Future Directions

The future directions for research on this compound could potentially involve exploring its biological activity, given the known activities of similar compounds. Additionally, research could be done to optimize its synthesis and to explore its reactivity .

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[methyl-(1-pyridazin-3-ylpiperidin-3-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-23(13-17(25)21-18(14-19)8-2-3-9-18)15-6-5-11-24(12-15)16-7-4-10-20-22-16/h4,7,10,15H,2-3,5-6,8-9,11-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXWGGXURKTNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1(CCCC1)C#N)C2CCCN(C2)C3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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